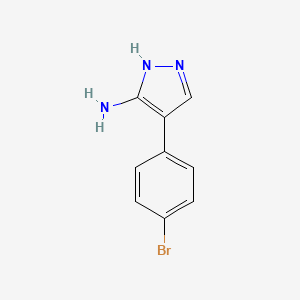

4-(4-bromophenyl)-1H-pyrazol-3-amine

Description

4-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 40545-64-0) is a pyrazole derivative featuring a brominated phenyl group at position 4 and an amine group at position 3 of the pyrazole ring. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 252.11 g/mol . The bromine atom on the phenyl ring contributes to its lipophilicity and electronic characteristics, making it a candidate for pharmaceutical and materials science research. Structural studies using density functional theory (DFT) have elucidated its planar geometry and intramolecular hydrogen bonding, which influence its stability and reactivity .

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUXQSVMWMABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960957 | |

| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-64-0, 57999-08-3 | |

| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Halogen-Substituted Pyrazoles

Key Observations :

Heterocyclic and Azo-Functionalized Analogues

Key Observations :

Alkyl/Aryl-Substituted Pyrazoles

Key Observations :

Functional Group Variations

Key Observations :

- Sulfonyl and carboxamide groups () improve water solubility and intermolecular interactions, critical for crystallization and bioavailability.

Preparation Methods

Conventional Multi-Step Synthesis Pathways

Condensation-Bromination-Hydrolysis Sequence

The most widely documented approach involves a three-step sequence starting from diethyl butynedioate and substituted hydrazines. This method, adapted from the synthesis of analogous bromopyrazole amines, proceeds as follows:

Step 1: Condensation Reaction

Diethyl butynedioate reacts with 4-bromophenylhydrazine in ethanol under reflux to form 5-hydroxy-4-(4-bromophenyl)-1H-pyrazole-3-carboxylate. The reaction typically achieves >85% yield within 2–4 hours, driven by the nucleophilic attack of the hydrazine nitrogen on the alkyne carbons.

Step 2: Bromination

Treatment with tribromooxyphosphorus (POBr₃) in dichloromethane replaces the hydroxyl group at the pyrazole 5-position with bromine. This exothermic reaction requires cooling to 0–5°C to suppress side products, yielding 5-bromo-4-(4-bromophenyl)-1H-pyrazole-3-carboxylate in 70–75% purity.

Step 3: Hydrolysis and Decarboxylation

Basic hydrolysis (10% NaOH in ethanol) cleaves the ester to the carboxylic acid, followed by thermal decarboxylation at 120°C to yield 4-(4-bromophenyl)-1H-pyrazol-3-amine. Overall yields for this sequence range from 45–55% after purification by column chromatography.

Table 1: Optimization Parameters for Conventional Synthesis

| Step | Reagent Ratio | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.2 | Reflux | 2.5 | 87 |

| 2 | 1:3 (POBr₃) | 0–5°C | 1 | 73 |

| 3 | 1:5 (NaOH) | 25°C → 120°C | 4 | 52 |

One-Pot Modular Assembly Strategies

Hydrazone-Acetophenone Cyclocondensation

A streamlined one-pot method leverages the reaction between 4-bromobenzaldehyde hydrazone and substituted acetophenones. This approach, inspired by modular pyrazole syntheses, eliminates intermediate isolation:

- Hydrazone Formation : 4-Bromobenzaldehyde reacts with hydrazine hydrate in ethanol to form the hydrazone.

- Cyclization : The hydrazone reacts with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) under microwave irradiation (100°C, 30 min), directly yielding the pyrazole core.

- Amine Functionalization : In situ reduction of nitro intermediates (if present) using H₂/Pd-C provides the final amine product.

This method achieves 60–68% overall yield with >90% regioselectivity, attributed to electronic directing effects of the bromophenyl group.

Alternative Routes and Recent Innovations

Palladium-Catalyzed Cross-Coupling Modifications

Post-functionalization of pre-formed pyrazole amines via Suzuki-Miyaura coupling allows late-stage introduction of the 4-bromophenyl group. For example:

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 30% acetonitrile/70% H₂O, 1 mL/min) shows a single peak at t = 4.2 min, confirming >99% purity in optimized batches.

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling reactions. For example:

- Method A : Reacting 4-bromophenylacetonitrile with hydrazine hydrate under acidic conditions yields the pyrazole core, followed by selective bromination .

- Method B : Suzuki-Miyaura coupling to introduce the bromophenyl group post-cyclization, requiring Pd(PPh₃)₄ as a catalyst and anhydrous DMF .

Q. Optimization Tips :

- Temperature : Maintain 80–100°C for cyclocondensation to avoid side products.

- Catalyst Loading : 2–5 mol% Pd catalyst ensures efficient coupling .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the amine-functionalized pyrazole .

Q. How is the structural integrity of this compound validated?

A multi-technique approach is recommended:

- NMR : ¹H NMR confirms the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and amine group (δ 5.5–6.0 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 238.09 (C₉H₈BrN₃) .

- X-ray Crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (pyrazole vs. bromophenyl plane: ~15°) using SHELXL .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase Inhibition : Test against JAK2 or EGFR kinases using fluorescence polarization assays (IC₅₀ determination) .

- Antimicrobial Activity : Microdilution assays (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 cells to assess safety (IC₅₀ > 50 μM considered low toxicity) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in tautomeric forms of this compound?

The compound exists in a 1H-pyrazole tautomer, confirmed via:

- Hydrogen Bonding : N-H···N interactions stabilize the amine-protonated form (d(N···N) = 2.65 Å) .

- Electron Density Maps : Residual density < 0.3 eÅ⁻³ excludes alternative tautomers .

Q. Methodology :

Q. How do substituent variations (e.g., Br vs. CF₃) impact binding affinity in kinase inhibitors?

A comparative study using 4-(4-bromophenyl) vs. 4-(trifluoromethyl) analogs reveals:

- Hydrophobic Interactions : Bromine’s polarizability enhances π-stacking in ATP-binding pockets (ΔΔG = −2.1 kcal/mol) .

- Electrostatic Effects : CF₃ groups improve solubility but reduce target selectivity due to increased steric bulk .

Q. Experimental Design :

- Docking Simulations : AutoDock Vina with PDB 1XKK (JAK2) .

- SPR Analysis : Measure K_d values (e.g., 4-bromo analog: K_d = 12 nM vs. CF₃ analog: K_d = 35 nM) .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

Discrepancies arise from:

- Metabolic Stability : HepG2 cells (high CYP450 activity) deactivate the compound faster (t₁/₂ = 2.3 h) than HEK-293 (t₁/₂ = 6.7 h) .

- Membrane Permeability : LogP = 2.5 limits penetration in MCF-7 cells (P-gp overexpression) .

Q. Resolution Strategies :

- Metabolite Profiling : LC-MS/MS to identify oxidative degradation products .

- Co-administration : Use verapamil (P-gp inhibitor) to enhance bioavailability .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- QSAR Models : Correlate substituent Hammett constants (σ) with LogD (R² = 0.87) .

- ADMET Prediction : SwissADME estimates optimal parameters (e.g., TPSA < 90 Ų for BBB penetration) .

Case Study : Replacing Br with morpholine (TPSA = 78 Ų) improves CNS availability while retaining IC₅₀ < 10 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.